molecular formula C6H3ClN2OS B1459985 2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one CAS No. 1245811-20-4

2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one

Cat. No. B1459985
CAS RN: 1245811-20-4
M. Wt: 186.62 g/mol
InChI Key: SLIDFTPKOQIIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound with the CAS Number: 1245811-20-4. It has a molecular weight of 186.62 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been achieved through a POCl3 catalyzed, efficient, one-step and solvent-free process . This involves the use of 2-amino-4,5-substitutedthiophene-3-carbonitrile and various aliphatic acids under both conventional heating and microwave irradiation techniques .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H3ClN2OS . The InChI code for this compound is 1S/C6H3ClN2OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2H,(H,8,9,10) .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 186.62 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel synthetic strategy for creating heterocyclic compounds like 2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one was described, utilizing a series of ring-closure reactions and chlorination processes. This method offers a safer and simpler alternative to traditional methods, reducing the use of toxic reagents (Cai Dejiao, 2011).

Pharmacological Research

  • The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, synthesized from this compound, demonstrated significant anticancer activity in various cancer cell lines, supported by molecular docking studies (Huang et al., 2020).

Chemical Transformation and Applications

  • The microwave-assisted synthesis of this compound was reported, highlighting an efficient and time-saving approach for producing derivatives (Hesse, Perspicace, & Kirsch, 2007).
  • In another study, Pd/C–Cu catalysis was used to facilitate C–C bond formation between 4-chlorothieno[2,3-d]pyrimidines and terminal alkynes, leading to the synthesis of novel 4-alkynylthieno[2,3-d]pyrimidines with potential cytotoxic activity (Gorja et al., 2011).

Antifungal Activities

  • 4-Chlorothieno[2,3-d]pyrimidines, similar to this compound, have been synthesized and evaluated for antifungal activity, showing potential as agricultural fungicides (Konno et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Future Directions

Thieno[2,3-d]pyrimidin-4-amine derivatives, which are related to 2-Chlorothieno[3,2-d]pyrimidin-4(3H)-one, have shown potential as inhibitors of the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This suggests potential future directions for the development of new drugs targeting energy metabolism in this bacterium .

Mechanism of Action

Target of Action

The primary target of 2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it

Biochemical Pathways

The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid synthesis pathway . By targeting this enzyme, the compound can potentially influence the production of malonyl-CoA, thereby affecting the downstream synthesis of fatty acids.

Biochemical Analysis

Biochemical Properties

2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis . By binding to the active site of the enzyme, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, thereby reducing fatty acid synthesis. Additionally, it has been observed to interact with proteins involved in cell signaling pathways, such as kinases, which play a role in regulating cellular processes like growth and differentiation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . This is achieved through the downregulation of cyclin-dependent kinases and the upregulation of pro-apoptotic proteins. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For instance, its interaction with acetyl-CoA carboxylase involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual decomposition, resulting in reduced efficacy. Long-term studies have demonstrated that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes and the development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion in urine and bile. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of key metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments. The localization and accumulation of this compound in specific tissues, such as the liver and kidneys, are influenced by its binding affinity to these proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is determined by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a nuclear localization signal can facilitate its transport into the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, its accumulation in mitochondria can affect mitochondrial function and energy production.

properties

IUPAC Name

2-chloro-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIDFTPKOQIIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679586
Record name 2-Chlorothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245811-20-4
Record name 2-Chlorothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one
Reactant of Route 3
2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one
Reactant of Route 4
2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one
Reactant of Route 5
2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one
Reactant of Route 6
2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.